

# Application Notes and Protocols for Dasatinib Hydrochloride in Kinase Activity Assays

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## Compound of Interest

Compound Name: *Dasatinib hydrochloride*

Cat. No.: *B3010476*

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## Introduction

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2][3] Initially identified as a dual inhibitor of SRC family kinases (SFKs) and BCR-ABL, its utility has expanded due to its activity against other kinases implicated in cancer, such as c-KIT, ephrin (EPH) receptor kinases, and platelet-derived growth factor receptor  $\beta$  (PDGFR $\beta$ ).[1][2][4] Dasatinib's mechanism of action involves binding to the ATP-binding site of these kinases, effectively blocking their catalytic activity and downstream signaling pathways that regulate cellular proliferation, survival, migration, and invasion.[1] A notable feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy in cases of resistance to other tyrosine kinase inhibitors like imatinib.[2][3]

These application notes provide detailed protocols for utilizing **Dasatinib hydrochloride** in both biochemical and cellular kinase activity assays to determine its inhibitory potency and to investigate its effects on specific signaling pathways.

## Data Presentation: Dasatinib Hydrochloride IC<sub>50</sub> Values

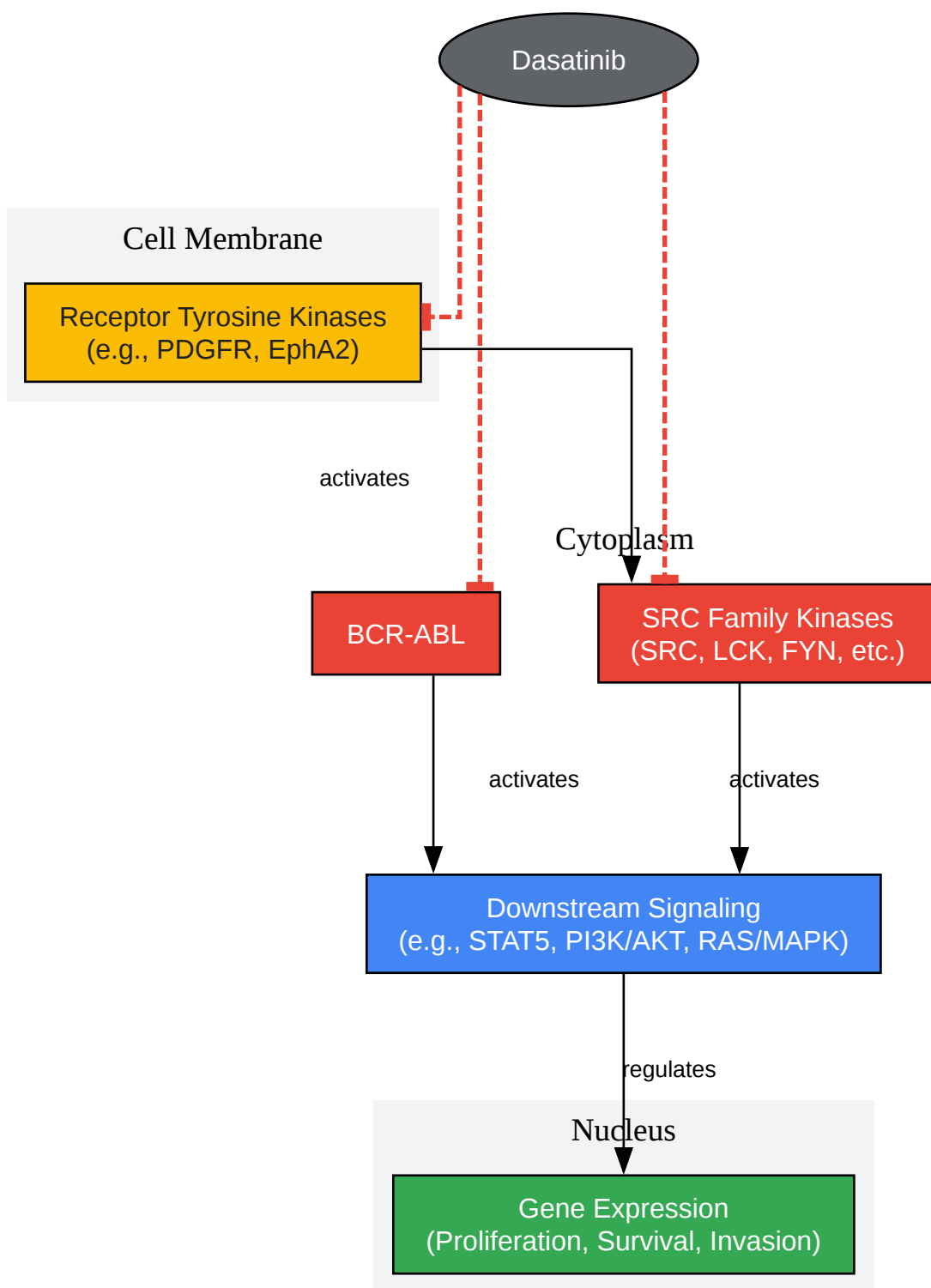
The inhibitory potency of Dasatinib is quantified by its half-maximal inhibitory concentration (IC<sub>50</sub>), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC<sub>50</sub> values of Dasatinib against a panel of key kinases.

| Kinase Target | IC <sub>50</sub> (nM) | Assay Type/Context    |
|---------------|-----------------------|-----------------------|
| c-ABL         | <1 - 9                | Cell-free/Biochemical |
| SRC           | 0.5 - 0.8             | Cell-free/Biochemical |
| LCK           | 1.1                   | Not Specified         |
| YES           | 0.4                   | Not Specified         |
| FYN           | 0.2                   | Not Specified         |
| c-KIT         | 79                    | Cell-free             |
| PDGFRβ        | <30                   | Not Specified         |
| EphA2         | <30                   | Not Specified         |
| FAK           | 0.2                   | Enzyme Assay          |

Note: IC<sub>50</sub> values can vary depending on the specific assay conditions, including ATP concentration and substrate used.

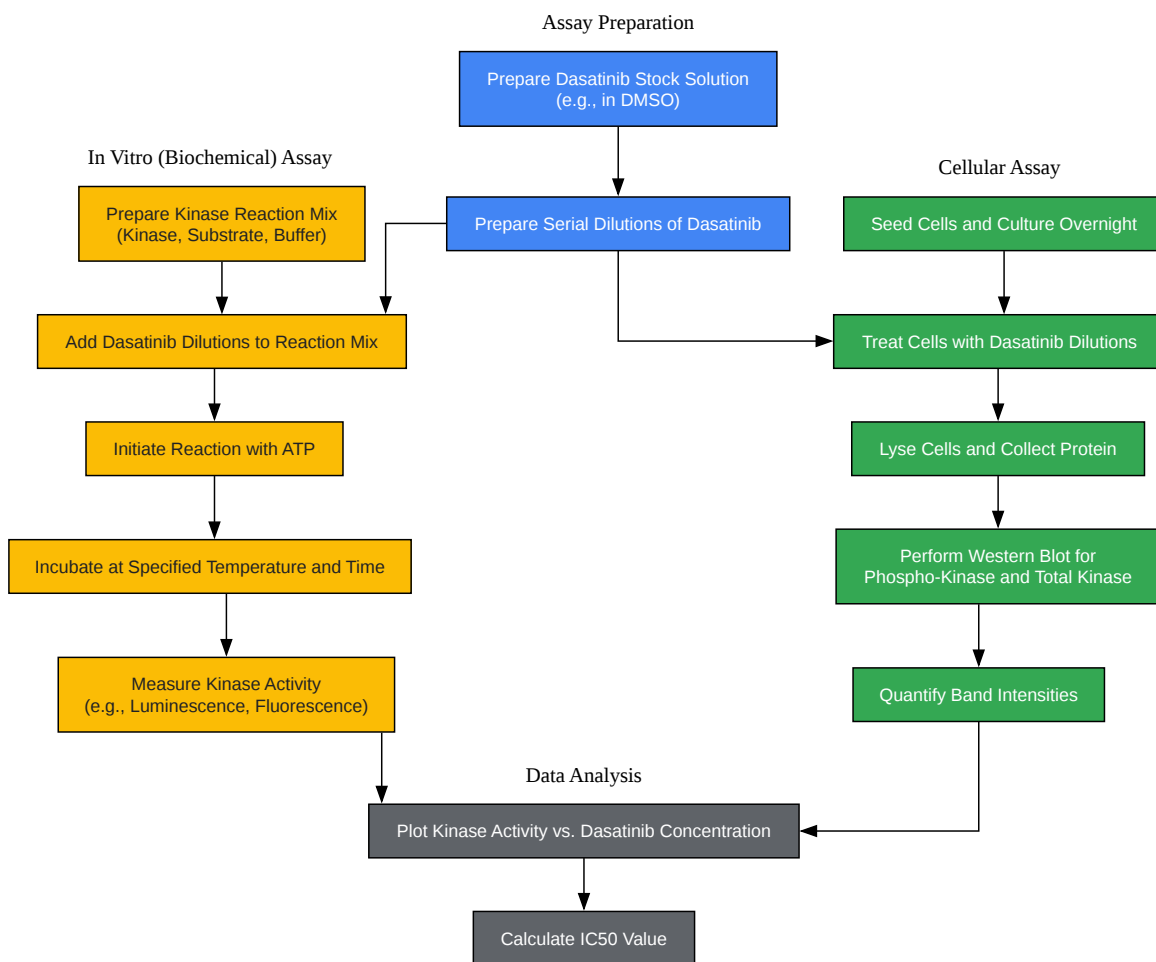
## Signaling Pathways and Experimental Workflow Visualization

To elucidate the mechanism of Dasatinib and the experimental procedures for its characterization, the following diagrams are provided.



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**Figure 1.** Dasatinib Inhibition of Key Signaling Pathways.



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